N-Allyl-4-piperidinecarboxamide hydrochloride
Overview
Description
N-Allyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Allyl-4-piperidinecarboxamide hydrochloride, such as melting point, boiling point, solubility, and stability, are not provided in the search results .Scientific Research Applications
Analgesic and Antidepressive Potential
N-Allyl-4-piperidinecarboxamide hydrochloride derivatives have been highlighted for their analgesic and antidepressive properties. Specifically, δ-opioid agonists like ADL5859 and ADL5747 have shown promising oral bioavailability, along with notable analgesic and antidepressive effects in animal models. These compounds have been recognized for their efficiency in reducing pain in chronic pain models, mediated primarily through δ-opioid receptors. Interestingly, unlike typical δ agonists, these compounds do not induce hyperlocomotion or receptor internalization, suggesting a distinct agonist-biased activity at the receptor level (Nozaki et al., 2012).
Antipsychotic Properties
Heterocyclic carboxamides, structural analogues of N-Allyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated as potential antipsychotic agents. These compounds have been assessed for their binding affinity to dopamine and serotonin receptors and demonstrated efficacy in vivo, notably in antagonizing certain behavioral responses in mice. This research suggests potential applications in the treatment of psychiatric disorders (Norman et al., 1996).
Synthetic Processes
The development of scalable and facile synthetic processes for derivatives of N-Allyl-4-piperidinecarboxamide hydrochloride has been a focus of research. For instance, compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders, have been synthesized with high purity and yield through optimized reaction conditions. This showcases the potential for large-scale production and application in therapeutic contexts (Wei et al., 2016).
Anti-Acetylcholinesterase Activity
N-Allyl-4-piperidinecarboxamide hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results, with certain derivatives demonstrating significant inhibitory effects on AChE, suggesting potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1990; Sugimoto et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-prop-2-enylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRJFYLECFKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.